Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2260931-91-5
VCID: VC5523981
InChI: InChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3
SMILES: CC(C)OC(=O)C1(CC(C1)(OC)OC)CN
Molecular Formula: C11H21NO4
Molecular Weight: 231.292

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate

CAS No.: 2260931-91-5

Cat. No.: VC5523981

Molecular Formula: C11H21NO4

Molecular Weight: 231.292

* For research use only. Not for human or veterinary use.

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate - 2260931-91-5

Specification

CAS No. 2260931-91-5
Molecular Formula C11H21NO4
Molecular Weight 231.292
IUPAC Name propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3
Standard InChI Key XXGZURWAGJOOBL-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1(CC(C1)(OC)OC)CN

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with both an aminomethyl (-CH2NH2) group and a propan-2-yl ester (-COOCH(CH3)2). At the 3-position, two methoxy (-OCH3) groups create steric and electronic effects that influence ring conformation. The molecular formula is C12H23NO5, with a calculated molecular weight of 261.31 g/mol (derived from PubChem data for analogous structures ).

Table 1: Key Structural Features

FeaturePositionFunctional GroupImpact on Properties
Cyclobutane coreBaseFour-membered ringHigh ring strain, conformational rigidity
Aminomethyl group1-position-CH2NH2Basicity, hydrogen-bonding capacity
Propan-2-yl ester1-position-COOCH(CH3)2Hydrophobicity, metabolic stability
Methoxy groups3,3-positions-OCH3Electron donation, steric hindrance

Spectroscopic Signatures

While experimental NMR or IR data for this specific compound is unavailable, predictions can be made:

  • 1H NMR: Methoxy protons (δ 3.2–3.4 ppm), ester methyl groups (δ 1.2–1.3 ppm), and aminomethyl protons (δ 2.7–3.0 ppm) .

  • 13C NMR: Carbonyl carbon (δ 170–175 ppm), cyclobutane carbons (δ 25–40 ppm), and methoxy carbons (δ 55–60 ppm) .

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into three components:

  • Cyclobutane backbone: Derived from 3,3-dimethoxycyclobutanecarboxylic acid intermediates.

  • Aminomethyl group: Introduced via reductive amination of a ketone precursor or nucleophilic substitution of a bromide.

  • Propan-2-yl ester: Formed through acid-catalyzed esterification with isopropyl alcohol .

Stepwise Synthesis

  • Formation of 3,3-dimethoxycyclobutanecarboxylic acid:

    • Cycloaddition of dimethyl acetylenedicarboxylate with ethylene under photolytic conditions .

    • Methoxylation via Williamson ether synthesis.

  • Aminomethylation:

    • Mannich reaction with formaldehyde and ammonium chloride to introduce -CH2NH2.

  • Esterification:

    • Reaction with isopropyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .

Scheme 1: Proposed Synthesis

3,3-Dimethoxycyclobutanecarboxylic acidMannich1-(Aminomethyl)-3,3-dimethoxycyclobutanecarboxylic acidEsterificationTarget compound\text{3,3-Dimethoxycyclobutanecarboxylic acid} \xrightarrow{\text{Mannich}} \text{1-(Aminomethyl)-3,3-dimethoxycyclobutanecarboxylic acid} \xrightarrow{\text{Esterification}} \text{Target compound}

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester and amine groups; limited water solubility (logP ≈ 1.8 predicted) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions at the ester group; methoxy groups resist oxidation.

Tautomerism and Conformation

The cyclobutane ring adopts a "puckered" conformation to alleviate angle strain. The 3,3-dimethoxy groups enforce a cis arrangement, creating a pseudo-chair geometry that influences reactivity .

CompoundKey FeaturesApplications
1-Isopropylcyclobutanecarboxylic acid Lacks aminomethyl groupPolymer plasticizers
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Dual ester groupsCrosslinking agents
3,3-DimethoxycyclobutanecarbonitrileNitrile functionalityAgrochemical precursors

Future Directions

  • Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.

  • DFT studies to predict interaction with biological targets like ion channels or enzymes.

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